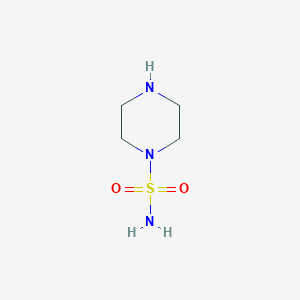

Piperazine-1-sulfonamide

CAS No.: 5906-30-9

Cat. No.: VC2037021

Molecular Formula: C4H11N3O2S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5906-30-9 |

|---|---|

| Molecular Formula | C4H11N3O2S |

| Molecular Weight | 165.22 g/mol |

| IUPAC Name | piperazine-1-sulfonamide |

| Standard InChI | InChI=1S/C4H11N3O2S/c5-10(8,9)7-3-1-6-2-4-7/h6H,1-4H2,(H2,5,8,9) |

| Standard InChI Key | DWXLVZSMXXCSMJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)N |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)N |

Introduction

Chemical Structure and Properties

Piperazine-1-sulfonamide consists of a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4, with a sulfonamide group (-SO₂NH₂) attached at the N-1 position. This structural arrangement contributes to its distinct chemical behavior and biological activities.

Physical and Chemical Properties

The compound exhibits several important physicochemical characteristics that make it valuable in pharmaceutical research and development.

Table 1: Key Physical and Chemical Properties of Piperazine-1-Sulfonamide

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₁N₃O₂S |

| Molecular Weight | 165.21 g/mol |

| CAS Number | 5906-30-9 |

| Appearance | Crystalline solid |

| Solubility | Moderate water solubility |

| Storage Conditions | Room temperature |

| Melting Point | Data not available in sources |

The basic piperazine scaffold contributes to the compound's moderate to high polarity, while the sulfonamide group introduces hydrogen bonding capabilities that influence its solubility profile and potential interactions with biological targets . The compound can exist in various forms, including the free base and as salts such as the hydrochloride (CAS: 1403952-74-8), which has a molecular weight of 201.67 g/mol and formula C₄H₁₂ClN₃O₂S .

Structural Variants and Derivatives

Several derivatives of piperazine-1-sulfonamide have been synthesized to enhance specific properties or biological activities. The most common modifications include:

Alkyl Substituted Derivatives

The 4-methyl derivative (4-methylpiperazine-1-sulfonamide, CAS: 29604-19-1) represents one of the well-characterized variants. The addition of the methyl group at the 4-position of the piperazine ring can influence the compound's lipophilicity, bioavailability, and receptor interactions .

Complex Derivatives

More complex derivatives include those with additional functional groups or aromatic substituents, such as 4-(piperazine-1-sulfonyl)benzene-1-sulfonamide hydrochloride (CAS: 1052543-23-3), which incorporates an additional sulfonamide-substituted benzene ring, enhancing its potential for specific target binding .

Applications in Medicinal Chemistry

Piperazine-1-sulfonamide and its derivatives have demonstrated significant value in medicinal chemistry, serving as building blocks for various bioactive compounds.

HIV-1 Protease Inhibitors

One of the most notable applications is in the development of HIV-1 protease inhibitors. Research published in ACS Medicinal Chemistry Letters has demonstrated that bicyclic piperazine sulfonamide cores can lead to highly potent HIV-1 protease inhibitors. Compounds containing this structural element have shown remarkable increases in enzyme binding affinity and antiviral activity .

Table 2: Comparative Enzyme Affinity and Antiviral Activity

| Compound | Enzyme IC₅₀ (pM) | Antiviral EC₅₀ (nM) |

|---|---|---|

| MK-8718 (reference) | 700 ± 600 | 27 ± 7 |

| Piperazine sulfonamide derivative | 12 ± 1 | 2.8 ± 0.4 |

| Atazanavir | 40 ± 30 | 12 ± 4 |

| Darunavir | 13 ± 3 | 7 ± 2 |

| Compound | IC₅₀ (μM) |

|---|---|

| Acarbose (standard) | 1.353 ± 0.232 |

| Compound 1 | 2.348 ± 0.444 |

| Compound 2 | 2.064 ± 0.04 |

| Compound 3 | 1.571 ± 0.05 |

| Compound 7 | 2.118 ± 0.204 |

| Other analogs | 1.571 ± 0.05 to 3.98 ± 0.397 |

This research demonstrates that piperazine sulfonamide derivatives can effectively inhibit α-amylase, an enzyme involved in carbohydrate metabolism, suggesting potential therapeutic applications in managing blood glucose levels in diabetic patients .

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors

Piperazine sulfonamides have also been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts cortisone to cortisol. Selective inhibition of this enzyme may offer therapeutic benefits for diabetes and metabolic syndrome .

Through structural modifications of lead compounds, researchers have identified potent and selective 11β-HSD1 inhibitors with favorable pharmacokinetic properties. These compounds show promise for treating metabolic disorders, further expanding the potential therapeutic applications of piperazine sulfonamide derivatives .

Structure-Activity Relationships

The biological activity of piperazine sulfonamide derivatives is strongly influenced by structural modifications. Key structure-activity relationship (SAR) observations include:

Effect of Substitution Patterns

Research indicates that substitution at various positions of the piperazine ring can significantly affect biological activity. For instance, in HIV-1 protease inhibitors, the creation of a bicyclic ring system by connecting the sulfonamide to the piperazine ring through a three-carbon chain has been shown to lock the molecule in a bioactive conformation, enhancing its potency .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of piperazine sulfonamide derivatives with their target enzymes. In the case of α-amylase inhibitors, these studies have helped elucidate the key interactions responsible for inhibitory activity, guiding further structural optimization .

| Parameter | Details |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Hazard Classes | Skin Irrit. 2 (100%) |

| Eye Irrit. 2A (100%) | |

| STOT SE 3 (100%) | |

| Precautionary Statements | P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, and others |

This classification indicates moderate hazards primarily related to irritation of skin, eyes, and respiratory system. Appropriate personal protective equipment and handling procedures should be employed when working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume